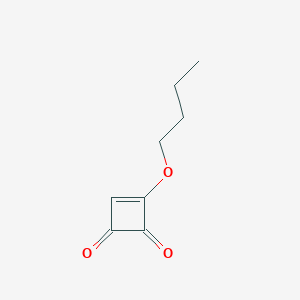

3-Butoxycyclobut-3-ene-1,2-dione

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H10O3 |

|---|---|

分子量 |

154.16 g/mol |

IUPAC 名称 |

3-butoxycyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C8H10O3/c1-2-3-4-11-7-5-6(9)8(7)10/h5H,2-4H2,1H3 |

InChI 键 |

OVWXIDGLNIMGIR-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC1=CC(=O)C1=O |

产品来源 |

United States |

Synthetic Methodologies for 3 Butoxycyclobut 3 Ene 1,2 Dione and Analogues

Direct Synthesis Approaches to 3-Butoxycyclobut-3-ene-1,2-dione (B6251550)

Direct synthetic routes to this compound typically begin with squaric acid or its highly reactive derivatives. These methods are advantageous as they preserve the core four-membered ring structure while introducing the desired butoxy functionality.

Alkoxylation provides a direct pathway to 3-alkoxycyclobutenediones through the nucleophilic substitution of a suitable leaving group on the cyclobutenedione ring. The most common precursor for this reaction is 3,4-dichlorocyclobut-3-ene-1,2-dione, also known as squaric acid dichloride. This reagent is highly reactive due to the electrophilicity of the vinylic carbons and the stability of the chloride leaving groups. sci-hub.se

The reaction involves the treatment of squaric acid dichloride with one equivalent of an alcohol, such as n-butanol, typically in the presence of a non-nucleophilic base to scavenge the liberated HCl. The controlled addition of the alcohol allows for the selective synthesis of the monoalkoxy derivative, 3-butoxy-4-chlorocyclobut-3-ene-1,2-dione. A similar reaction using methanol (B129727) has been shown to produce the corresponding methyl ester chloride. sci-hub.se Subsequent reduction or further substitution can be performed if desired. The high reactivity of the squaric acid dichloride makes this a versatile method for accessing a wide range of mono- and di-alkoxy cyclobutenediones. sci-hub.se

The most straightforward method for the synthesis of this compound is the direct esterification of its parent acid, 3,4-dihydroxycyclobut-3-ene-1,2-dione, commonly known as squaric acid. ias.ac.in Squaric acid is a strong diprotic acid, and its reactions often involve derivatization of the hydroxyl groups. rsc.org

One effective method involves the reaction of an alkyl halide with the squarate dianion in an SN2 reaction. rsc.orgrsc.org This process begins with the deprotonation of squaric acid using a suitable base to form the highly stable and aromatic squarate dianion. rsc.orgrsc.org Treatment of this dianion with one equivalent of an alkyl halide, such as 1-bromobutane, at elevated temperatures results in the formation of the mono-alkyl squarate. rsc.org A subsequent acidic workup yields the final product, this compound. This method is convenient for transforming alkyl halides into the corresponding squarate esters, which can then be hydrolyzed to alcohols if needed. rsc.orgrsc.org

Alternatively, classical Fischer esterification conditions, involving the reaction of squaric acid with butanol under azeotropic removal of water, can yield squarate esters. However, this method often produces a mixture of the mono- and di-esters (dibutyl squarate), requiring careful control of stoichiometry and reaction conditions to favor the monosubstituted product. nih.gov Transesterification, where a different alcohol displaces the existing alkoxy groups of a squarate diester, can also be employed but is less common for the initial synthesis.

| Method | Precursor(s) | Key Reagents | Product | Reference(s) |

| Alkoxylation | 3,4-Dichlorocyclobut-3-ene-1,2-dione | n-Butanol, Base | 3-Butoxy-4-chlorocyclobut-3-ene-1,2-dione | sci-hub.se |

| Esterification (SN2) | Squaric acid, 1-Bromobutane | Base (e.g., K₂CO₃), DMF | This compound | rsc.orgrsc.org |

| Esterification (Fischer) | Squaric acid | n-Butanol, Acid catalyst | This compound & Dibutyl squarate | nih.gov |

General Strategies for Alkoxycyclobutenedione Synthesis

These methods involve the construction of the four-membered ring itself, offering pathways to a diverse range of substituted cyclobutenediones that may not be accessible through direct functionalization of squaric acid.

Cycloaddition reactions are a powerful tool for the formation of four-membered rings. researchgate.net The [2+2] cycloaddition is the most common method for synthesizing cyclobutane (B1203170) rings and their derivatives. nih.govnih.gov A particularly relevant strategy for synthesizing the cyclobutenedione core is the thermal [2+2] cycloaddition of ketenes. harvard.edulibretexts.org

This approach often involves the in-situ generation of a ketene (B1206846) from an acid chloride using a non-nucleophilic base like triethylamine. libretexts.org For the synthesis of an alkoxycyclobutenedione, an alkoxyacetyl chloride can be used as the precursor. The resulting alkoxyketene is highly reactive and can undergo dimerization or react with another ketenophile. The cycloaddition of an alkoxyketene with dichloroketene, for example, can produce a dichlorinated cyclobutanone (B123998) intermediate which can then be converted to the desired alkoxycyclobutenedione through subsequent elimination and oxidation steps. Lewis acid-promoted ketene-alkene cycloadditions are also an effective method for producing cyclobutanone frameworks. orgsyn.org

Transition metal catalysis provides efficient and atom-economical routes to complex organic structures. researchgate.net The synthesis of cyclobutenediones can be achieved through the transition-metal-catalyzed carbonylation of alkynes. magtech.com.cnnih.gov In these reactions, a transition metal, such as cobalt, rhodium, or iron, facilitates the coupling of two alkyne molecules with two molecules of carbon monoxide (CO) to form the cyclobutenedione ring. magtech.com.cnnih.gov

For instance, the reaction of an alkoxyacetylene in the presence of a metal carbonyl complex like dicobalt octacarbonyl can lead to the formation of a 3,4-dialkoxycyclobut-3-ene-1,2-dione. While the Pauson-Khand reaction is a well-known [2+2+1] cycloaddition that forms cyclopentenones, related cobalt-mediated cyclizations are key to forming four-membered rings. tcichemicals.comwikipedia.orgorganicreactions.orgnih.govlibretexts.org The precise control over ligands and reaction conditions is crucial to direct the reaction towards the desired cyclobutenedione product instead of other potential cyclic structures.

Molecular rearrangements offer another strategic avenue for the synthesis of the cyclobutenedione skeleton, often proceeding through strained intermediates or photochemical excitation. Photochemical rearrangements of substrates like 1,4-quinones can lead to the formation of cyclobutenedione derivatives. acs.orgibm.com These reactions typically involve the excitation of the starting material to an electronically excited state, which then undergoes a pericyclic reaction or a stepwise rearrangement to yield the four-membered ring product. acs.org

Another classical approach is the Favorskii rearrangement, which typically involves the ring contraction of α-halo cyclic ketones. nrochemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.com While often used to synthesize smaller rings, specific substrates can be designed to yield cyclobutenedione systems. For example, the rearrangement of a suitably substituted 1,2-dihalocyclopentane-1,3-dione could theoretically produce a cyclobutenedione derivative. More recently, photoredox-catalyzed radical strain-release/ magtech.com.cnmagtech.com.cn-rearrangement cascades have been developed for the synthesis of polysubstituted cyclobutanes, highlighting the modern utility of rearrangement strategies. nih.govacs.org

| Strategy | General Precursors | Key Transformation | Comments | Reference(s) |

| [2+2] Cycloaddition | Alkoxyacetyl chloride, Alkene/Alkyne | Ketene formation and cycloaddition | Forms the cyclobutanone ring which requires further functionalization. | nih.govharvard.edulibretexts.org |

| Transition Metal-Mediated Synthesis | Alkoxyalkyne, Carbon Monoxide | Metal-catalyzed cyclocarbonylation | Atom-economical method for constructing the dione (B5365651) ring system. | researchgate.netmagtech.com.cnnih.gov |

| Rearrangement | Substituted quinones, Diazodiones | Photochemical or thermal rearrangement | Accesses the ring system from different carbocyclic or acyclic precursors. | acs.orgibm.comnih.gov |

Chemo- and Regioselective Considerations in Synthesis

The synthesis of unsymmetrically substituted cyclobutenediones, such as this compound, from symmetrical precursors like squaric acid, necessitates precise control over reaction conditions to ensure selective functionalization. Squaric acid and its derivatives, such as squaric acid dichloride, offer versatile starting points for introducing various functional groups. wikipedia.org

The preparation of monoalkoxy-substituted cyclobutenediones can be approached through the regioselective mono-O-alkylation of squaric acid. This process requires careful selection of reagents and reaction conditions to prevent the formation of the dialkoxy byproduct. One common strategy involves the reaction of squaric acid with an alcohol, such as butanol, in the presence of a suitable coupling agent or by activating the squaric acid moiety. For instance, the conversion of squaric acid to its dichloride followed by a controlled, stoichiometric reaction with butanol can favor the formation of the desired mono-butoxy derivative. The reactivity of the two chlorine atoms in squaric acid dichloride is not identical, and under specific temperature and solvent conditions, a degree of regioselectivity can be achieved.

Furthermore, the synthesis of related structures, such as 3,4-diaminocyclobut-3-ene-1,2-diones, highlights the sequential nature of these substitutions. nih.gov The synthesis of squaraine dyes often involves the condensation of squaric acid with electron-rich aromatic or heterocyclic compounds, where the control of stoichiometry is crucial for obtaining either the symmetric or asymmetric product. nih.gov The synthesis of 3,4-dimethoxycyclobut-3-ene-1,2-dione has also been reported, indicating that dialkoxy derivatives can be readily prepared. ontosight.ai

The table below summarizes the key starting materials and the desired mono-substituted product, emphasizing the regioselective challenge.

| Starting Material | Reagent | Desired Product | Key Challenge |

| Squaric Acid | Butanol | 3-Butoxy-4-hydroxycyclobut-3-ene-1,2-dione | Preventing formation of 3,4-dibutoxycyclobut-3-ene-1,2-dione (B20554) |

| Squaric Acid Dichloride | Butanol | 3-Butoxy-4-chlorocyclobut-3-ene-1,2-dione | Controlling the substitution of one or both chlorine atoms |

Enantioselective Synthesis and Chiral Resolution Strategies

Achieving enantiopure forms of this compound and its analogs can be approached through two primary routes: asymmetric synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis:

Recent advancements in catalysis have opened new avenues for the enantioselective synthesis of chiral cyclobutene (B1205218) derivatives. While direct asymmetric synthesis of this compound is not extensively documented, related methodologies provide a conceptual framework. For instance, copper-catalyzed tandem conjugate addition and trapping strategies have been developed to generate chiral cyclobutene derivatives. researchgate.net Furthermore, a divergent synthetic strategy involving the enantioselective desymmetrization of prochiral 1,2-dibromocyclobutene imides using dual Ir/Ni-catalyzed photoredox cross-coupling has been reported to produce chiral bromocyclobutenes with high enantiomeric excess. nih.gov These chiral intermediates could potentially be converted to the desired alkoxy-substituted cyclobutenediones.

A significant breakthrough is the asymmetric transfer hydrogenation of cyclobutenediones, which addresses the challenge of regioselectivity and introduces chirality simultaneously. This method has been shown to be effective for a range of substituted cyclobutenediones, offering a potential pathway to enantioenriched products.

The development of organocatalytic methods, such as those using squaramide catalysts, has also been prominent in the asymmetric synthesis of various chiral molecules, including spirocyclic derivatives of barbituric acid. nih.gov These catalysts could potentially be adapted for the enantioselective functionalization of cyclobutenedione systems.

Chiral Resolution Strategies:

For cases where a racemic mixture of this compound is synthesized, chiral resolution offers a viable path to obtaining the individual enantiomers. The most common method for resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org Since 3-butoxy-4-hydroxycyclobut-3-ene-1,2-dione (the hydrolysis product of the chloro-analogue or the direct product from squaric acid) possesses an acidic hydroxyl group, it can form salts with chiral bases.

The selection of an appropriate chiral resolving agent is critical and often determined empirically. Common chiral bases used for the resolution of acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. libretexts.org The process involves the formation of two diastereomeric salts, which, due to their different physical properties, can be separated by techniques such as fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to liberate the pure enantiomers of the target compound.

The table below outlines potential chiral resolving agents for the resolution of a racemic mixture of a squaric acid monoether.

| Racemic Compound | Potential Chiral Resolving Agent (Base) | Separation Method |

| (±)-3-Butoxy-4-hydroxycyclobut-3-ene-1,2-dione | (+)-Cinchonine | Fractional Crystallization |

| (±)-3-Butoxy-4-hydroxycyclobut-3-ene-1,2-dione | (-)-Strychnine | Fractional Crystallization |

| (±)-3-Butoxy-4-hydroxycyclobut-3-ene-1,2-dione | (R)-1-Phenylethylamine | Fractional Crystallization |

| (±)-3-Butoxy-4-hydroxycyclobut-3-ene-1,2-dione | (S)-1-Phenylethylamine | Fractional Crystallization |

While specific, documented examples for the chiral resolution of this compound are scarce in the literature, the principles of diastereomeric salt formation provide a well-established and practical approach.

Chemical Transformations and Derivatization Strategies

Functionalization at the Butoxy Moiety

The butoxy group of 3-butoxycyclobut-3-ene-1,2-dione (B6251550) can undergo substitution reactions, allowing for the introduction of different alkoxy or aryloxy groups. This transesterification is a common strategy to modify the properties of the squarate core. While direct cleavage of the butoxy group to form a hydroxyl group can be challenging, thermal decomposition under specific conditions can lead to the formation of squaric acid or its acidic derivatives. google.com This process involves the replacement of the butoxy group with a hydroxyl group. google.com

Another approach to functionalize this position involves the initial synthesis of a squarate with a more reactive leaving group, such as a dicyclopentyl dithiosquarate, which can then be reacted with various nucleophiles to introduce diverse functionalities. semanticscholar.org

Modification of the Dione (B5365651) System (e.g., formation of squaramides, thiosquaramides)

The dione system of this compound is highly susceptible to nucleophilic attack, particularly by amines, leading to the formation of squaramides. This reaction proceeds via a sequential addition-elimination mechanism. The reaction of a dialkyl squarate, such as dibutyl squarate, with an amine initially forms a half-squaramide intermediate. semanticscholar.org A second reaction with another amine can then produce either symmetrical or unsymmetrical squaramides. semanticscholar.org These squaramide moieties are effective double hydrogen bond donors due to the aromatic character of the four-membered ring. nih.gov

Further modification of the dione system can be achieved by thionation, converting the carbonyl groups into thiocarbonyls to form thiosquaramides. semanticscholar.org Thionating agents like Lawesson's reagent can be used to convert a half-squaramide into a dithiosquaric half amide half ester, which can then be reacted with an amine to yield the final dithiosquaramide. semanticscholar.org Thiosquaramides are thio-analogs of squaramides and also act as hydrogen bond donors and acceptors. researchgate.netbme.hu The conversion to thiosquaramides can also be achieved by reacting squaramides with reagents like a pyridine (B92270) complex of tetraphosphorus (B14172348) decasulfide. semanticscholar.org

The stepwise synthesis allows for the creation of a diverse range of squaramide and thiosquaramide derivatives with tailored electronic and steric properties. For instance, thymidine (B127349) derivatives bearing squaramide groups have been synthesized by reacting 3'-amino-3'-deoxythymidine (B22303) with diethyl squarate. nih.gov Similarly, chiral squaramides can be synthesized from dimethyl squarate. fishersci.no

Table 1: Synthesis of Squaramide and Thiosquaramide Derivatives

| Starting Material | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Dibutyl squarate | 1. Amine (R-NH2) 2. Second Amine (R'-NH2) | Symmetrical or Asymmetrical Squaramide | Stepwise addition-elimination allows for controlled synthesis. |

| Half-squaramide | Lawesson's reagent, then an amine | Dithiosquaramide | Thionation of one carbonyl followed by amination. |

| Squaramide | Pyridine complex of tetraphosphorus decasulfide | Thiosquaramide | Direct thionation of both carbonyl groups. |

| 3'-Amino-3'-deoxythymidine | Diethyl squarate | Thymidine-squaramide conjugate | Incorporation of the squaramide moiety into a nucleoside scaffold. |

Transformations Leading to Novel Molecular Scaffolds

The strained ring of this compound makes it a valuable precursor for the synthesis of novel and complex molecular scaffolds. mdpi.com Ring-opening reactions are a common transformation. For instance, reaction with base can lead to the formation of 2-oxobut-3-enoates through a process that is formally a ring opening. beilstein-journals.org

Furthermore, squarate derivatives can serve as starting materials for the synthesis of various heterocyclic and carbocyclic systems. They are used in the preparation of o-quinodimethanes, benzocyclobutenes, and quinones. fishersci.no The reaction of 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) with glycosylamines has been studied to link these derivatives to other molecules like lipids and proteins. sigmaaldrich.cn The inherent reactivity of the four-membered ring allows for cascade reactions, where a single transformation triggers a series of subsequent bond-forming events, leading to the rapid construction of intricate molecular architectures.

Application as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. nih.gov this compound and related squarate derivatives are valuable building blocks in MCRs due to their electrophilic nature and the ability of the four-membered ring to undergo various transformations.

While specific examples detailing the use of this compound in well-known MCRs like the Passerini or Ugi reactions are not prevalent in the searched literature, the analogous reactivity of other cyclic diones suggests its potential. For example, indane-1,2,3-trione participates in Passerini multicomponent reactions to form sterically congested α-acyloxycarboxamides. scielo.br The general principle of employing cyclic carbonyl compounds in MCRs is well-established for synthesizing diverse heterocyclic structures. mdpi.commdpi.com The electrophilic centers of the dione system in this compound make it a suitable candidate for reacting with nucleophiles and isocyanides, which are key components of many MCRs. This opens up possibilities for the rapid assembly of complex molecules with diverse functionalities and scaffolds.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-butoxycyclobut-3-ene-1,2-dione (B6251550) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons of the butoxy chain exhibit characteristic splitting patterns and chemical shifts. The terminal methyl (CH₃) group appears as a triplet, while the adjacent methylene (B1212753) (CH₂) groups present as multiplets. The proton on the cyclobutene (B1205218) ring is also observable.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbons (C=O) of the dione (B5365651) functionality are typically found significantly downfield (around 190 ppm), while the olefinic carbons of the cyclobutene ring and the carbons of the butoxy group appear at distinct chemical shifts. While specific spectral data for this compound is not widely published, data from the closely related 3,4-dimethoxy-3-cyclobutene-1,2-dione (B1295040) can provide insight into the expected resonances for the core structure. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established NMR principles and data from analogous structures.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (vinylic) | ¹H | ~5.0-6.0 | - |

| -O-CH₂- | ¹H | ~4.0-4.5 (t) | ~70-80 |

| -CH₂- | ¹H | ~1.6-1.8 (m) | ~30-35 |

| -CH₂- | ¹H | ~1.4-1.6 (m) | ~18-22 |

| -CH₃ | ¹H | ~0.9-1.0 (t) | ~13-15 |

| C=O | ¹³C | - | ~190-200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pathways, which can further confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. nih.gov

For this compound (C₈H₁₀O₃), the expected monoisotopic mass is approximately 154.06 Da. nih.gov Under techniques like electron ionization (EI), the molecule will ionize and fragment in a predictable manner. Common fragmentation patterns for related squarates include the loss of the alkoxy chain or cleavage of the cyclobutene ring. Analysis of the mass-to-charge (m/z) ratios of these fragments helps to piece together the original molecular structure. For instance, mass spectra of the related compound 3,4-di-n-butoxy-3-cyclobutene-1,2-dione show characteristic fragmentation patterns that are informative for this class of molecules. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | nih.gov |

| Molecular Weight | 154.16 g/mol | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its dione and ether functionalities.

The most prominent features are the sharp, intense stretching vibrations of the two carbonyl (C=O) groups, which are expected in the region of 1750-1820 cm⁻¹. The stretching vibration of the carbon-carbon double bond (C=C) within the four-membered ring typically appears around 1600-1650 cm⁻¹. Additionally, the C-O stretching of the butoxy ether linkage will produce a strong band in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the butyl group are also visible near 3000 cm⁻¹. Gas-phase IR spectra of analogous compounds like 3,4-di-n-butoxy-3-cyclobutene-1,2-dione clearly show these characteristic absorption regions. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1750 - 1820 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1650 | Medium |

| Ether (C-O) | Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, offering a complete three-dimensional picture of the molecule.

Table 4: Illustrative Crystallographic Data from a Related Squaramide Precursor Data for 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, Form I nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per unit cell (Z) | 8 |

| Molecules in asymmetric unit (Z') | 2 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, it serves as a key precursor for the synthesis of chiral squaraine dyes. For these chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), is a critical analytical technique. rsc.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. This technique is highly sensitive to the stereochemistry of a compound and is therefore used to confirm the enantiomeric purity of a synthesized chiral squaraine. researchgate.net Furthermore, CD spectroscopy is exceptionally valuable for studying the aggregation behavior of chiral dyes in solution. researchgate.net The formation of supramolecular aggregates can lead to strong CD signals, known as exciton (B1674681) coupling, which provides insight into the spatial arrangement of the molecules within the aggregate. rsc.orgresearchgate.net Research on proline-functionalized squaraines has shown how CD spectra can reveal the formation of distinct aggregate structures with unique chiroptical signatures. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Aromaticity

There are currently no specific quantum chemical studies available in the public domain that focus on the electronic structure and aromaticity of 3-Butoxycyclobut-3-ene-1,2-dione (B6251550). Such studies would be invaluable for understanding the molecule's stability, reactivity, and optical properties. Future research in this area would likely involve methods such as Density Functional Theory (DFT) and ab initio calculations to determine molecular orbital energies, electron density distribution, and various aromaticity indices (e.g., NICS, HOMA).

Computational Modeling of Reaction Mechanisms and Transition States

Detailed computational modeling of reaction mechanisms and the identification of transition states involving this compound have not been reported in the scientific literature. This type of investigation is crucial for optimizing reaction conditions and understanding the pathways to product formation. Future computational work could explore its role in cycloaddition reactions or nucleophilic substitution, mapping out the potential energy surfaces and characterizing the geometries and energies of transition state structures.

Prediction of Reactivity and Selectivity

No computational studies specifically predicting the reactivity and selectivity of this compound have been published. Predictive models, often employing frontier molecular orbital theory or electrostatic potential maps derived from quantum chemical calculations, would be instrumental in forecasting its behavior in various chemical environments. Such studies could guide the rational design of new synthetic methodologies involving this squarate derivative.

Molecular Dynamics Simulations in Reaction Contexts

To date, no molecular dynamics (MD) simulations have been published that investigate the behavior of this compound within a reaction context. MD simulations could provide insights into the dynamic nature of the molecule in solution, including its solvation, conformational dynamics, and the preliminary steps of bimolecular encounters leading to a reaction. This would offer a more realistic picture of its chemical behavior than static quantum chemical calculations alone.

Applications in Modern Organic and Materials Chemistry Research

Role as Versatile Synthons and Intermediates in Organic Synthesis

Cyclobutenediones, including 3-butoxycyclobut-3-ene-1,2-dione (B6251550), are highly valued as versatile synthons in organic synthesis. Their inherent ring strain and the presence of multiple reactive sites allow them to participate in a wide array of chemical transformations, leading to the construction of diverse and complex molecular architectures. rsc.orgnih.gov

The electron-deficient nature of the enone moiety in cyclobutenones makes them excellent electrophiles for nucleophilic addition reactions. rsc.org Furthermore, the strained four-membered ring can undergo ring-opening reactions under various conditions, such as thermolysis, photolysis, or catalysis by transition metals. rsc.org This reactivity provides access to reactive intermediates that can be trapped by a range of nucleophiles and dienophiles. rsc.org For instance, the reaction of cyclobut-3-ene-1,2-diones with bases can lead to ring-opening, forming 2-oxobut-3-enoates. nih.gov A distinct mode of ring scission has been observed when cyclobutenediones react with lithium amides, which induces ring opening by enone cleavage to produce 2-oxobut-3-enamides. rsc.org

A significant application of alkoxy-substituted cyclobutenediones, such as the related 3,4-dibutoxy-3-cyclobutene-1,2-dione, is in the synthesis of squaraine and semisquarylium dyes. researchgate.net In these syntheses, the butoxy group can act as a leaving group in condensation reactions with electron-rich aromatic or heterocyclic compounds, demonstrating its role as a reactive intermediate.

The versatility of the cyclobutenedione core is further highlighted by its participation in cycloaddition reactions. Cyclobutenones can act as dienophiles in Diels-Alder reactions, reacting with functionalized dienes to create complex polycyclic systems. mdpi.com The resulting cycloadducts, containing a strained cyclobutanone (B123998) moiety, can then undergo regioselective ring expansions to yield various carbocyclic and heterocyclic structures. mdpi.com

Table 1: Reactivity of Cyclobutenediones

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Ring Opening | Base | 2-Oxobut-3-enoate | nih.gov |

| Ring Opening | Lithium Amide | 2-Oxobut-3-enamide | rsc.org |

| Nucleophilic Substitution | Electron-rich (hetero)arenes | Squaraine/Semisquarylium Dyes | researchgate.net |

Development of Organocatalysts and Chiral Auxiliaries

The squaric acid scaffold, the parent structure of this compound, has emerged as a powerful motif in the field of organocatalysis. Squaric acid itself is recognized as an effective, metal-free, and environmentally friendly organocatalyst for a variety of organic transformations. researchgate.net Its notable acidity allows it to catalyze reactions such as the synthesis of 2,3-dihydro-1H-perimidines, Michael additions, and Knoevenagel condensations. nih.govresearchgate.netcore.ac.uk

Derivatives of squaric acid, particularly squaramides, have gained significant attention as hydrogen-bonding organocatalysts. The squaramide scaffold features two hydrogen-bond donors (N-H groups) and two acceptors (C=O groups) on a rigid cyclobutenedione ring, enabling it to activate substrates through hydrogen bonding. mdpi.com This has made squaramide-based compounds efficient catalysts in numerous enantioselective reactions. Chiral squaramides have also been developed and utilized as chiral solvating agents for determining the enantiomeric purity of carboxylic acids via NMR spectroscopy. mdpi.com

While direct applications of this compound as an organocatalyst are not extensively documented, its derivatives are key to accessing these catalytically active structures. For example, dialkoxycyclobutene-1,2-diones are common starting materials for the synthesis of squaramides. mdpi.com

In the realm of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.net Although there is limited literature specifically describing this compound as a chiral auxiliary, the inherent chirality and functionality of its derivatives suggest potential in this area. The development of chiral catalysts and auxiliaries based on the cyclobutenedione framework remains an active area of research.

Design of Bioisosteric Replacements in Chemical Biology Research

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of modern drug design. The squaric acid moiety and its derivatives have been successfully employed as bioisosteric replacements for several key functional groups. researchgate.netmdpi.comnih.gov

The squaric acid core is a well-established bioisostere for the carboxylic acid group. mdpi.comcore.ac.uknih.gov Despite not having a traditional carboxyl group, squaric acid exhibits significant acidity due to the resonance stabilization of its conjugate base, the squarate dianion. nih.gov This allows it to mimic the anionic character and hydrogen-bonding capabilities of a carboxylate at physiological pH. Replacing a carboxylic acid with a squaric acid derivative can lead to compounds with improved properties, such as enhanced metabolic stability or better membrane permeability. core.ac.ukasynt.com

Beyond carboxylic acids, squaric acid derivatives can also serve as non-classical isosteres for other functionalities. For example, squaramides are considered bioisosteric replacements for amides and can also mimic the α-ammonium carboxylate motif found in amino acids. nih.govnih.gov The rigid and planar structure of the squaramide, with its distinct hydrogen bonding pattern, makes it a unique scaffold in medicinal chemistry. nih.gov There is also evidence of squaramides being used as surrogates for phosphate (B84403) groups in nucleotide analogues. nih.gov

Molecular probes are essential tools in chemical biology for sensing and imaging biological molecules and processes. The unique electronic and photophysical properties of squaraine dyes, which are synthesized from precursors like this compound, make them excellent candidates for the development of such probes.

For example, 3,4-dibutoxy-3-cyclobutene-1,2-dione has been used in the synthesis of novel semisquarylium dyes that act as highly selective sensors for mercury ions (Hg²⁺) in aqueous media. acs.org The application of squaryl building blocks extends to the rational design of imaging agents, where they can replace conventional functional groups to create probes with tailored properties. rsc.org The intense and narrow absorption and fluorescence bands of squaraine dyes in the near-infrared (NIR) region are particularly advantageous for biological imaging applications.

Precursors for Advanced Organic Materials (focus on chemical synthesis, not material properties)

The synthesis of advanced organic materials with specific electronic and optical properties is a major focus of materials science. This compound and related cyclobutenedione derivatives serve as crucial precursors for the synthesis of such materials, most notably squaraine dyes and functional polymers.

The most prominent application is in the synthesis of squaraine dyes. These dyes are characterized by a central, electron-deficient cyclobutenedione ring flanked by two electron-donating groups, creating a donor-acceptor-donor (D-A-D) structure. The synthesis of unsymmetrical squaraine dyes often proceeds through a semisquaraine intermediate, which can be prepared from a 3,4-dialkoxy-cyclobut-3-ene-1,2-dione, such as the butoxy derivative. core.ac.uknih.gov This intermediate is then reacted with a different nucleophilic aromatic or heterocyclic compound to yield the final unsymmetrical dye. nih.gov Symmetrical squaraines can also be synthesized from squaric acid or its diesters via condensation with two equivalents of an electron-rich species. researchgate.net

Table 2: Synthesis of Squaraine Dyes

| Starting Material | Key Intermediate | Product Type | Reference |

|---|---|---|---|

| 3,4-Dialkoxy-cyclobut-3-ene-1,2-dione | Semisquaraine | Unsymmetrical Squaraine Dye | nih.gov |

Furthermore, the cyclobutenedione unit has been incorporated into the main chain of π-conjugated polymers. nih.gov These donor-acceptor type polymers are of interest for applications in organic electronics. The synthesis of such polymers can be challenging due to the susceptibility of the cyclobutenedione ring to nucleophiles. One strategy to overcome this involves protecting the carbonyl groups as acetals before carrying out coupling polymerizations like the Kumada-Tamao-Corriu reaction. Subsequent hydrolysis of the acetal (B89532) groups reveals the cyclobutenedione unit in the polymer backbone. nih.gov

Total Synthesis of Complex Natural Products and Analogues

The construction of complex natural products is a significant driver of innovation in organic synthesis. The unique reactivity of the cyclobutene (B1205218) and cyclobutenone framework makes it a valuable tool in the synthesis of intricate molecular targets. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the reviewed literature, the general utility of the cyclobutenone scaffold is well-established.

Cyclobutenones serve as versatile building blocks that can be transformed into a variety of other ring systems. nih.gov Their high ring strain facilitates ring-opening reactions, providing access to linear intermediates that can subsequently cyclize to form larger, more complex structures. nih.gov For example, a cascade reaction involving the ring opening of a cyclobutenone initiated by a vinyllithium (B1195746) reagent can lead to the formation of highly functionalized cyclohexenones. nih.gov

Moreover, their ability to participate as electrophiles in cycloaddition reactions, such as the Diels-Alder reaction, allows for the rapid construction of polycyclic frameworks that are common in natural products. mdpi.com The resulting adducts can then be further manipulated, taking advantage of the strained four-membered ring to induce selective rearrangements and functional group transformations. The synthesis of nucleoside analogues containing the cyclobutene-1,2-dione core has also been explored, starting from dimethyl squarate. uwaterloo.ca This highlights the potential of this scaffold in creating analogues of biologically important molecules.

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of squaric acid derivatives, including 3-Butoxycyclobut-3-ene-1,2-dione (B6251550), is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact through reduced waste, energy consumption, and use of hazardous materials.

Key Developments:

Water-Based and Catalytic Systems: A significant advancement is the use of water as a green reaction medium. Squaric acid itself has been successfully employed as a reusable, metal-free organocatalyst in aqueous media for synthesizing biologically relevant compounds ias.ac.in. This approach is highly attractive for the synthesis of butoxy derivatives, as it eliminates the need for volatile organic solvents and allows for easy catalyst recovery and reuse ias.ac.in.

Innovative Reaction Platforms: Research into novel reaction platforms has demonstrated the utility of filter paper for conducting squaramide synthesis in water-based solvent systems rsc.org. This sustainable and scalable method avoids the need for complex water removal techniques and simplifies purification, offering a promising strategy for the synthesis of related squarate esters rsc.orgresearchgate.net.

Alternative Activation Methods: High hydrostatic pressure (HHP) is emerging as a non-traditional, green activation method in organic synthesis rsc.org. This technology, referred to as barochemistry, offers a pathway to initiate reactions under mild thermal conditions and is well-suited for industrial-scale production, presenting a future direction for the synthesis of cyclobutenedione derivatives rsc.org.

Table 1: Comparison of Green Synthesis Approaches

| Methodology | Key Advantages | Potential for this compound Synthesis |

| Aqueous Organocatalysis | Uses water as solvent; metal-free; catalyst is reusable ias.ac.in. | High potential for clean, efficient synthesis from squaric acid and butanol. |

| Paper-Based Platforms | Simplifies reaction setup and purification; reduces waste; water-compatible rsc.org. | Applicable for screening reactions and small-scale synthesis with minimal resource use. |

| High Pressure (Barochemistry) | Reduces need for high temperatures; can increase reaction rates and yields rsc.org. | A novel activation method that could unlock new synthetic pathways or improve existing ones. |

Exploration of Undiscovered Reactivity Pathways

The cyclobutenedione core of this compound is a hub of reactivity, offering potential for novel chemical transformations beyond its established use in forming squaraine dyes.

Controlled Sequential Reactions: The stepwise reaction of dialkoxy squarates (like dibutyl squarate) with amines is a key feature of this chemical family. The first substitution to form a mono-alkoxy, mono-amino derivative (an analogue of the title compound) reduces the reactivity of the second ester group rsc.org. This allows for the controlled, sequential synthesis of asymmetrical squaramides rsc.org. Future research will likely explore this attenuated reactivity with a wider range of nucleophiles to create complex, multifunctional molecules.

Ring-Opening Reactions: Computational studies have predicted that under basic conditions, the cyclobut-3-ene-1,2-dione ring can undergo cleavage. This pathway leads to the formation of 2-oxobut-3-enoates, which are valuable linear synthons beilstein-journals.org. The exploration of different catalysts and reaction conditions to control this ring-opening process could provide a novel synthetic route to highly functionalized acyclic compounds.

Cycloaddition Reactions: The double bond within the cyclobutene (B1205218) ring, activated by the adjacent carbonyl groups, presents an opportunity for cycloaddition reactions. Related compounds, such as 3-chloro-3-cyclobutene-1,2-dione, are known to be highly reactive dienophiles, participating in Diels-Alder reactions to construct fused bicyclic systems researchgate.netresearchgate.net. Investigating the potential of this compound in similar pericyclic reactions could unlock pathways to complex polycyclic architectures.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of squaric acid derivatives, guiding the design of new molecules with tailored properties.

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to model the electronic structure and optical absorption spectra of squaraine dyes derived from alkoxy precursors niscair.res.innih.govcore.ac.uksemanticscholar.org. These methods allow researchers to accurately predict key parameters such as the HOMO-LUMO gap, which is critical for designing materials for applications like dye-sensitized solar cells (DSSCs) nih.govsemanticscholar.org. By calculating the expected absorption wavelength and charge-transfer characteristics, computational models can screen potential candidates before synthesis, accelerating the discovery of new functional materials niscair.res.incore.ac.uk.

Modeling Reaction Mechanisms: High-level ab initio and DFT methods are employed to investigate the mechanisms of reactions involving the cyclobutenedione ring beilstein-journals.org. By calculating the Gibbs free energies of activation for different potential pathways, such as the base-catalyzed ring-opening, researchers can predict the most likely product and understand the factors that control the reaction's outcome beilstein-journals.org. This predictive power is crucial for exploring and discovering new reactivity.

Designing for Non-Linear Optics (NLO): Computational methods are also vital in the design of molecules with significant NLO properties. Calculations can determine the second hyperpolarizabilities of squaraine structures, providing insight into their potential for use in advanced optical materials niscair.res.incore.ac.uk. These predictive studies can guide the modification of the butoxycyclobutenedione scaffold to enhance these properties.

Table 2: Application of Computational Methods

| Computational Method | Property Predicted | Application Area |

| DFT/TD-DFT | HOMO/LUMO energies, absorption spectra, charge transfer niscair.res.innih.govsemanticscholar.org. | Materials Science (e.g., Solar Cells) |

| Ab Initio / DFT | Reaction pathways, activation energies beilstein-journals.org. | Synthetic Chemistry, Reactivity Studies |

| DFT/SOS | Second hyperpolarizabilities (NLO properties) niscair.res.incore.ac.uk. | Photonics, Optical Materials |

Integration into New Chemical Biology and Materials Science Paradigms

The unique structure of this compound makes it a valuable precursor for molecules designed to interact with biological systems and for the creation of next-generation functional materials.

Chemical Biology and Drug Discovery: The squaric acid moiety is increasingly recognized as a versatile pharmacophore. It can act as a bioisosteric replacement for carboxylic acids, a common functional group in drugs, potentially improving metabolic stability and cell permeability asynt.com. Novel derivatives containing the 3-hydroxy-cyclobut-3-ene-1,2-dione core have been designed as selective ligands for biological targets like the thyroid hormone receptor beta nih.gov. Furthermore, complex hybrids incorporating the cyclobutenedione ring are being developed as novel anticancer agents that induce non-apoptotic cell death, a unique mechanism of action that could overcome resistance to conventional therapies nih.gov.

Bioconjugation: The predictable and sequential reactivity of squarate esters is being harnessed for bioconjugation. This chemistry allows for the precise linking of small molecules to biomolecules such as peptides and proteins, which is essential for developing targeted therapeutics and advanced biological probes rsc.org.

Advanced Materials: As a key intermediate in the synthesis of squaraine dyes, this compound is integral to the development of materials for photonics and electronics. These dyes exhibit intense absorption in the near-infrared (NIR) region, making them ideal for applications in organic photovoltaics and as sensitizers in DSSCs researchgate.netinstras.com. The ability to tailor the molecular structure allows for fine-tuning of the dye's aggregation patterns and solid-state properties, which is crucial for optimizing the performance of these devices core.ac.uk.

常见问题

Q. What are the optimal synthetic routes for 3-butoxycyclobut-3-ene-1,2-dione, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3,4-dihydroxycyclobut-3-ene-1,2-dione (squaric acid) with butanol under acidic or dehydrating conditions. A stepwise protocol includes:

Reacting squaric acid with excess butanol in the presence of H₂SO₄ or DCC at 60–80°C.

Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Yield optimization requires controlled stoichiometry (2:1 butanol-to-squaric acid ratio) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

- ¹³C NMR : Identify carbonyl carbons (δ ~190–200 ppm) and butoxy substituents (δ ~60–70 ppm for C-O) .

- Mass Spectrometry : Molecular ion peak at m/z 170 (C₈H₁₀O₄) with fragmentation patterns matching cyclobutene-dione scaffolds .

Q. How does the butoxy group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The butoxy group acts as an electron-donating substituent, reducing electrophilicity at adjacent carbonyl carbons compared to unsubstituted squaric acid. This moderates reactivity with amines or thiols, requiring harsher conditions (e.g., reflux in ethanol) for nucleophilic attack. Kinetic studies using UV-Vis spectroscopy can track reaction rates with varying nucleophiles .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity is governed by steric and electronic effects. The butoxy group creates steric hindrance at the 3-position, directing nucleophiles to the less-substituted 4-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, predicting preferential attack sites. Experimental validation via X-ray crystallography of intermediates confirms structural outcomes .

Q. How can this compound be utilized in designing enzyme inhibitors?

- Methodological Answer : The compound serves as a scaffold for covalent inhibitors due to its α,β-unsaturated diketone motif. For example:

React with cysteine residues in target enzymes (e.g., proteases) to form stable thioether adducts.

Assay inhibitory activity using fluorescence-based enzymatic assays (e.g., fluorogenic substrates).

Structure-activity relationship (SAR) studies comparing butoxy with methoxy/ethoxy analogs reveal steric effects on binding affinity .

Q. What computational strategies predict the stability of this compound derivatives in aqueous media?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model hydrolysis pathways under physiological pH. Key parameters:

- Solubility: Predicted via COSMO-RS (e.g., logP ~1.2).

- Hydrolysis half-life: Accelerated stability testing (40°C, pH 7.4 buffer) coupled with HPLC quantification .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。